molecular formula C23H29NO3S B3267253 N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 445473-41-6

N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B3267253
CAS No.: 445473-41-6
M. Wt: 399.5 g/mol
InChI Key: XSCGRRQEXIQVIO-UHFFFAOYSA-N
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Description

“N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide” is a chemical compound that contains an adamantane moiety. Adamantane is a diamondoid, the simplest form of diamond, consisting of four cyclohexane rings arranged in the “armchair” configuration . It’s worth noting that adamantane-based compounds have been used in treatments for neurological conditions and type-2 diabetes, and they also have anti-viral properties .


Synthesis Analysis

The synthesis of adamantane-based compounds often involves reactions with carboxylic acid amides . For instance, a study reported the synthesis of a compound similar to the one , N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions .


Molecular Structure Analysis

The molecular structure of adamantane-based compounds can be complex due to the presence of the adamantane moiety. For instance, the crystal structure of a related compound, ethyl-1-(N-(adamantan-1-yl)-carbamothioyl)adamantane-1-carboxylate, was reported to be monoclinic .


Chemical Reactions Analysis

The chemical reactions involving adamantane-based compounds can be quite diverse. For example, a study reported the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes to synthesize N-(adamantan-1-yl)amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-based compounds can be influenced by the adamantane moiety. For instance, a study reported that the use of microwave irradiation in the synthesis of an adamantane-based compound led to significant increases in yields and a reduction in reaction times .

Mechanism of Action

The mechanism of action of adamantane-based compounds can vary depending on their specific structure and the biological system they interact with. For instance, some adamantane-based compounds have been found to exhibit anti-Dengue Virus serotype 2 activity .

Future Directions

Adamantane-based compounds are of interest in various fields, including medicinal chemistry. For instance, they have been used in the treatment of neurological conditions and type-2 diabetes, and they also have anti-viral properties . Furthermore, they are being explored as potential therapeutics for iron overload disease, malaria, tuberculosis, and cancers . Therefore, the future directions for research on adamantane-based compounds like “N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide” could include further exploration of their medicinal properties and potential applications in drug design.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-2-27-21-7-8-22(20-6-4-3-5-19(20)21)28(25,26)24-15-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-8,16-18,24H,2,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCGRRQEXIQVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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